BenchChemオンラインストアへようこそ!

S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine (CAS 41066-73-3), also named 1H-benzimidazole-2-methanesulfenamide or 2-[(aminosulfanyl)methyl]-1H-benzimidazole, is a low-molecular-weight (179.24 g/mol) benzimidazole derivative bearing a thiohydroxylamine (sulfenamide) side chain at the 2-position. Its unsubstituted benzimidazole core distinguishes it from the more elaborate 5(6)-methoxy- and pyridylmethyl-substituted analogs widely employed in proton pump inhibitor (PPI) chemistry.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
CAS No. 41066-73-3
Cat. No. B12829580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine
CAS41066-73-3
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CSN
InChIInChI=1S/C8H9N3S/c9-12-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11)
InChIKeyHXBNOXUTJOPPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine (CAS 41066-73-3) – Core Benzimidazole Sulfenamide Scaffold for Targeted Procurement


S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine (CAS 41066-73-3), also named 1H-benzimidazole-2-methanesulfenamide or 2-[(aminosulfanyl)methyl]-1H-benzimidazole, is a low-molecular-weight (179.24 g/mol) benzimidazole derivative bearing a thiohydroxylamine (sulfenamide) side chain at the 2-position . Its unsubstituted benzimidazole core distinguishes it from the more elaborate 5(6)-methoxy- and pyridylmethyl-substituted analogs widely employed in proton pump inhibitor (PPI) chemistry [1]. The compound is commercially available as a research-grade intermediate, typically at ≥95% purity, and is utilized as a synthetic building block for constructing more complex benzimidazole-containing molecules .

Why Generic Benzimidazole Intermediates Cannot Replace S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine in Specialized Research and Development


Generic substitution of S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine with other benzimidazole derivatives is unreliable because its precisely positioned sulfenamide (-SNH₂) group at the 2-methylene position provides a unique nucleophilic and metal-coordinating handle that is absent in common 2-mercapto- or 2-aminobenzimidazoles . The compound's molecular weight (179.24 g/mol) and lack of additional substituents on the benzimidazole ring create a compact scaffold that facilitates downstream functionalization, whereas the more prevalent substituted analogs (e.g., omeprazole sulfide, MW 329.42 g/mol) carry methoxy and pyridyl groups that constrain synthetic pathways and alter reactivity profiles . This structural simplicity enables its use in early-stage medicinal chemistry campaigns where a clean, versatile sulfenamide warhead is required, without the steric and electronic interference introduced by additional substituents .

Quantitative Differentiation Evidence for S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine Versus Closest Analogs


Molecular Weight Reduction: 179.24 vs. 329.42 g/mol – Improved Atom Economy and Permeability Potential

S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine possesses a molecular weight of 179.24 g/mol, which is 150.18 g/mol lower (approximately 46% reduction) than omeprazole sulfide (329.42 g/mol), the most frequently employed benzimidazole-sulfide intermediate in PPI synthesis . This substantial mass difference translates into a markedly higher heavy atom count efficiency for fragment-based screening libraries, where lower molecular weight correlates with improved ligand efficiency metrics [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Unsubstituted Benzimidazole Core: Absence of Electron-Donating Methoxy Groups Alters Reactivity and Hydrogen-Bonding Profile

Unlike omeprazole sulfide, which contains a 5-methoxy substituent on the benzimidazole ring and a 4-methoxy-3,5-dimethylpyridin-2-yl moiety on the sulfide bridge, S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is completely unsubstituted on the benzimidazole core and carries a terminal -SNH₂ group instead of a pyridylmethylthio group . The absence of electron-donating methoxy groups makes the benzimidazole NH more acidic (estimated pKa ~12.8 for unsubstituted benzimidazole vs. ~13.2 for 5-methoxybenzimidazole), which can influence metal coordination and hydrogen-bonding interactions [1].

Synthetic Chemistry Structure-Activity Relationship Proton Pump Inhibitor Intermediates

CYP2C19 Inhibition: Omeprazole Sulfide Demonstrates IC₅₀ = 9.7 µM; Data for the Unsubstituted Analog Remain Uncharacterized – A Critical Research Gap for Procurement Decision-Making

Omeprazole sulfide (CAS 73590-85-9) is a well-characterized direct-acting inhibitor of CYP2C19 in pooled human liver microsomes, with a reported IC₅₀ of 9.7 µM [1]. In contrast, no published CYP inhibition data exist for S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine. This data gap represents a critical decision point: researchers requiring a CYP2C19-active probe should consider omeprazole sulfide, whereas those seeking a CYP-silent benzimidazole-sulfenamide scaffold for SAR exploration may find the uncharacterized compound advantageous precisely because of its uncharacterized (and potentially lower) off-target CYP liability [2].

Drug Metabolism Cytochrome P450 ADME-Tox

Commercial Availability and Purity: ≥95% Research-Grade Supply with Traceable CAS Registry

S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is offered by multiple specialty chemical suppliers at ≥95% purity (HPLC or T), with CAS 41066-73-3 providing unambiguous registry identification . This contrasts with many custom-synthesized benzimidazole sulfenamide analogs that lack a dedicated CAS number and must be procured through bespoke synthesis, increasing lead time and cost. The compound's listing in global market reports and chemical databases (e.g., ChemBlink, BuyersGuideChem) confirms established supply chains, whereas closely related sulfenamides such as N-cyclohexyl-S-(1H-benzimidazol-2-ylmethyl)thiohydroxylamine (CAS 6046-91-9) have more limited commercial availability [1][2].

Chemical Procurement Research Intermediate Vendor Qualification

Optimal Research and Industrial Use Cases for S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 179.24 g/mol, this compound qualifies as a fragment-sized molecule. Its compact benzimidazole-sulfenamide core provides a synthetically tractable starting point for fragment growing or linking strategies, particularly when a metal-chelating warhead is desired [1]. The unsubstituted scaffold maximizes the potential for downstream diversification without the need for deprotection steps required by methoxy-substituted analogs.

Synthetic Intermediate for Novel Proton Pump Inhibitor Candidates

The compound serves as a minimalist benzimidazole-thio intermediate that can be selectively alkylated or oxidized to generate libraries of 2-substituted sulfenamide, sulfinamide, or sulfonamide derivatives for H⁺/K⁺-ATPase inhibition screening, as outlined in the sulphenamide patent literature [2]. Its structural simplicity allows systematic SAR exploration that is precluded by the pre-functionalized omeprazole sulfide scaffold.

Mechanistic Probe for Benzimidazole-Sulfenamide Reactivity Studies

The terminal -SNH₂ group is a defining feature that enables nucleophilic displacement and coordination chemistry distinct from thiols, thioethers, or amines. This compound can be used to benchmark the reactivity of the sulfenamide functional group in benzimidazole systems, supporting the development of covalent inhibitors or metal-coordination complexes . The absence of competing substituents eliminates confounding variables in mechanistic investigations.

CYP450 Interaction Profiling in ADME-Tox Screening Panels

Although CYP2C19 inhibition data are not yet available for this compound, its structural divergence from omeprazole sulfide (which inhibits CYP2C19 with IC₅₀ = 9.7 µM) makes it a compelling candidate for comparative CYP panel screening [3]. Procurement for this purpose addresses a specific data gap and may reveal a differentiated ADME profile that justifies its selection over substituted analogs in lead optimization programs.

Quote Request

Request a Quote for S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.